molecular formula C11H17ClN4O B2609983 5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one CAS No. 2060042-44-4

5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one

Cat. No.: B2609983
CAS No.: 2060042-44-4
M. Wt: 256.73
InChI Key: JLCUVKXXNBAUST-UHFFFAOYSA-N
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Description

“5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 2060042-44-4 . It has a molecular weight of 256.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-methyl-4-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one . The InChI code is 1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-10-9(12)6-13-16(2)11(10)17/h6,8,14H,3-5,7H2,1-2H3 .

Scientific Research Applications

Anticonvulsant and Muscle Relaxant Activities

Compounds structurally related to pyridazinones have been synthesized and evaluated for their potential anticonvulsant activity and muscle relaxant properties. For instance, certain derivatives demonstrated significant protective effects against tonic hind limb extensor phase in maximal electroshock model (MES) and pentylenetetrazole-induced generalized convulsions, comparing favorably to standard drugs such as phenytoin and diazepam (Sharma et al., 2013).

Herbicidal Action

Pyridazinone compounds have been investigated for their herbicidal properties, showing mechanisms of action that include the inhibition of photosynthesis and interference with chloroplast development. These actions suggest their potential utility in agricultural applications for controlling weed growth (Hilton et al., 1969).

Antioxidant Properties

Novel dihydropyridine analogs, bearing resemblance to the pyridazinone framework, have been synthesized and demonstrated potent antioxidant activities. These compounds could be valuable in treating oxidative stress-related diseases (Sudhana et al., 2019).

Chemical Synthesis and Reactivity

Research on pyridazinone derivatives has also explored their chemical reactivity and synthesis pathways. For example, studies have detailed nucleophilic substitution reactions and the synthesis of compounds with potential for further pharmacological evaluation (Schober et al., 1990).

Potential Antimicrobial Agents

Pyridazinone derivatives have been synthesized with the intention of discovering new antimicrobial agents. Some of these compounds exhibit moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Sah et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-10-9(12)6-13-16(2)11(10)17/h6,8,14H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCUVKXXNBAUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC2=C(C=NN(C2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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